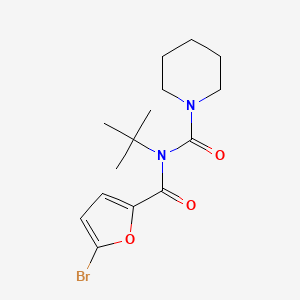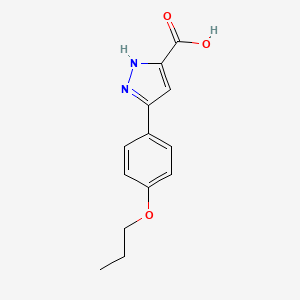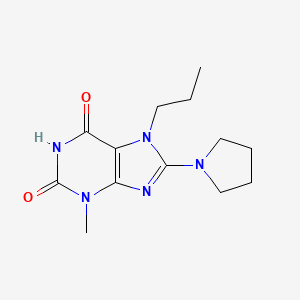![molecular formula C18H24N6O4 B2751894 Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 923488-02-2](/img/structure/B2751894.png)
Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has detailed the synthesis and characterization of compounds with structural similarities, emphasizing the importance of specific substituent effects on their chemical properties. For instance, studies on the amine exchange reactions of related triazine derivatives demonstrate the feasibility of functionalizing these molecules with various substituents, which could modify their interaction with biological targets (Sun Min’yan’ et al., 2010). Additionally, the synthesis of highly substituted triazine rings incorporating sterically flexible methylene linkers has been reported, showcasing the chemical versatility of these compounds and their potential as scaffolds for further functionalization (C. Werlé et al., 2017).
Biological Activities and Applications
The biological activities of compounds within this class, including their potential cognitive-enhancing properties and effects on cell differentiation, have been a significant focus. For instance, derivatives have been identified as functionally selective inverse agonists at specific receptor sites, demonstrating potential therapeutic applications in enhancing cognition without the adverse effects typical of nonselective agonists (M. Chambers et al., 2004). Further, the synthesis of structural analogs targeting cell differentiation highlights the compound's potential in regenerative medicine and drug development (Thomas Linder et al., 2018).
Structural Analysis and Reactivity
The detailed structural analysis of related compounds, including X-ray diffraction studies, has provided insights into their conformation and reactivity. Such analyses are crucial for understanding the interaction of these molecules with biological systems and designing derivatives with desired biological activities. The structure-reactivity relationship studies help in tailoring the chemical properties of these compounds for specific applications, including as ligands in catalysis and as intermediates in organic synthesis (A. V. Shastin et al., 2006).
properties
IUPAC Name |
methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-7-8-22-15(26)13-14(21(5)17(22)27)19-16-23(13)9-11(18(2,3)4)20-24(16)10-12(25)28-6/h7H,1,8-10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPKAAWDCMPKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)
![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)

![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)
![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2751827.png)

![5-((4-Bromophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2751829.png)
![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2751831.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)
